2-Bromo-2-methylpropanamide
Overview
Description
2-Bromo-2-methylpropanamide is an organic compound with the molecular formula C4H8BrNO. It is a white to almost white crystalline powder with a melting point of 145-149°C . This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Mechanism of Action
Target of Action
2-Bromo-2-methylpropanamide is a chemical compound used in organic synthesis as a reagent and intermediate It’s known to react with various compounds in synthesis processes .
Mode of Action
The exact mode of action of this compound is dependent on the specific reaction it’s involved in. For instance, it can react with lactams in a base-promoted reaction to form spiro-oxazolidinones . This interaction involves the compound’s bromine atom, which is a good leaving group, facilitating the reaction .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific reactions it’s used in. In the example of the reaction with lactams, the resulting spiro-oxazolidinones can be hydrolyzed under acidic conditions to yield ω-aminoester amides .
Result of Action
The molecular and cellular effects of this compound’s action are dependent on the specific reactions it’s used in. In the reaction with lactams, it helps form spiro-oxazolidinones, which can then be hydrolyzed to form ω-aminoester amides .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction with lactams is base-promoted, indicating that the pH of the environment can affect the reaction . Additionally, the compound should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability .
Biochemical Analysis
Biochemical Properties
2-Bromo-2-methylpropanamide plays a significant role in biochemical reactions, particularly in the synthesis of spiro-oxazolidinones through base-promoted reactions with lactams . It interacts with enzymes and proteins involved in these reactions, facilitating the formation of complex structures. The compound’s bromine atom is crucial for its reactivity, allowing it to participate in nucleophilic substitution and elimination reactions.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can induce changes in the expression of specific genes, leading to alterations in cellular functions. Additionally, it may impact metabolic pathways by interacting with key enzymes, thereby affecting the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites. This interaction can lead to changes in the enzyme’s conformation and activity, ultimately affecting downstream biochemical pathways. The compound’s ability to modify gene expression is also linked to its interaction with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade when exposed to light or high temperatures . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including potential toxicity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions. At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage level leads to significant changes in the compound’s impact on biological systems.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can affect the levels of specific metabolites by altering the activity of enzymes involved in their synthesis or degradation. This interaction can lead to changes in metabolic flux, impacting the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues is influenced by its chemical properties, including its solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization allows this compound to interact with specific biomolecules and participate in localized biochemical reactions. The compound’s activity can be modulated by its presence in different subcellular environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-2-methylpropanamide can be synthesized through the reaction of 2-bromo-2-methylpropanoyl bromide with aqueous ammonia. The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction . The resulting white precipitate is collected and washed with water to obtain the final product .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully monitored to ensure high yield and purity of the product. The use of automated systems and controlled environments helps in maintaining consistency and quality .
Types of Reactions:
Substitution Reactions: this compound undergoes substitution reactions where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form isobutyramide through electrochemical reduction.
Cyclocoupling Reactions: In the presence of amide solvents, this compound can undergo cyclocoupling reactions to form oxazolidin-4-one derivatives.
Common Reagents and Conditions:
Sodium Hydroxide: Used in substitution reactions to replace the bromine atom.
Ammonia: Used in the initial synthesis and in substitution reactions.
Electrochemical Reduction: Carried out in dipolar aprotic solvents like acetonitrile.
Major Products Formed:
Isobutyramide: Formed through reduction reactions.
Oxazolidin-4-one Derivatives: Formed through cyclocoupling reactions with amide solvents.
Scientific Research Applications
2-Bromo-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and in the preparation of other chemical compounds.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Comparison with Similar Compounds
- 2-Bromo-2-methylpropionic acid
- 2-Bromoisobutyryl bromide
- 2-Bromopropionamide
- 2-Bromoisobutyramide
Uniqueness: 2-Bromo-2-methylpropanamide is unique due to its specific reactivity and the types of reactions it undergoes. Its ability to form oxazolidin-4-one derivatives through cyclocoupling reactions sets it apart from similar compounds .
Biological Activity
2-Bromo-2-methylpropanamide, also known by its CAS number 7462-74-0, is an organic compound characterized by a bromine atom and a propanamide backbone. This compound has garnered attention in medicinal chemistry and material science due to its potential biological activities and applications as an intermediate in organic synthesis. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and research findings.
- Molecular Formula : CHBrNO
- Molecular Weight : 166.016 g/mol
- Solubility : Very soluble in water (12.3 mg/ml) .
The biological activity of this compound is largely attributed to its ability to undergo various chemical reactions:
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols, potentially leading to new compounds with varied biological activities.
- Reduction Reactions : The compound can be reduced to form amines, altering its reactivity and possibly enhancing its biological effects.
- Oxidation : Oxidative cleavage of the amide bond may yield different biologically active species .
Biological Activity
Research indicates that this compound may exhibit several biological activities, including:
- Antimicrobial Properties : Some studies suggest that brominated compounds can possess antimicrobial activity, which may be relevant for developing new antibiotics.
- Cytotoxicity : Preliminary investigations have shown cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial properties of brominated amides, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Cytotoxicity in Cancer Research
A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines. The compound demonstrated dose-dependent cytotoxicity, with IC values indicating promising activity against specific cancer types. Further research is needed to elucidate the underlying mechanisms responsible for this activity .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Bromine atom; propanamide backbone | Antimicrobial; cytotoxic |
2-Bromo-N-(2-methylphenyl)propanamide | Additional phenyl group | Potentially enhanced biological activity |
N,N′-(1,4-Phenylene)bis(2-bromo...) | Dimeric structure with two brominated amides | Investigated for dual-targeting effects |
Research Findings
Recent literature highlights the significance of brominated compounds in medicinal chemistry. Notably, the presence of bromine often enhances biological activity due to increased lipophilicity and potential interactions with biomolecules .
Safety and Toxicology
While exploring the biological activities of this compound, it is crucial to consider safety and toxicity profiles. Preliminary assessments indicate moderate toxicity; however, comprehensive toxicological studies are required to establish safe usage parameters in pharmaceutical applications .
Properties
IUPAC Name |
2-bromo-2-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrNO/c1-4(2,5)3(6)7/h1-2H3,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRIMJTZOOLIFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30225608 | |
Record name | Propanamide, 2-bromo-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30225608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7462-74-0 | |
Record name | Propanamide, 2-bromo-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007462740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7462-74-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402155 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanamide, 2-bromo-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30225608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-2-methylpropionamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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